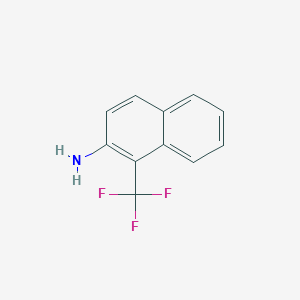

1-(Trifluoromethyl)naphthalen-2-amine

説明

Structure

3D Structure

特性

分子式 |

C11H8F3N |

|---|---|

分子量 |

211.18 g/mol |

IUPAC名 |

1-(trifluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,15H2 |

InChIキー |

PTKWKSXFYPTSGY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)N |

製品の起源 |

United States |

Molecular Architecture and Synthetic Profiling of 1-Trifluoromethyl-2-naphthylamine: A Technical Guide for Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Trifluoromethyl-2-naphthylamine (CAS: 161431-58-9)[1] represents a highly specialized, sterically encumbered fluorinated building block. As a Senior Application Scientist, I frequently leverage this motif to modulate basicity, enhance lipophilicity, and force specific conformational geometries in target molecules. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in modern drug discovery, particularly in the development of highly permeable therapeutics[2].

Structural & Physicochemical Profiling

The juxtaposition of a strongly electron-withdrawing trifluoromethyl (-CF₃) group ortho to an electron-donating amino (-NH₂) group on a rigid naphthalene scaffold creates a unique push-pull electronic system.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| IUPAC Name | 1-(Trifluoromethyl)naphthalen-2-amine | Standard nomenclature[1]. |

| CAS Registry Number | 161431-58-9 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₁₁H₈F₃N | Dictates the exact mass for mass spectrometry (MS) workflows[1]. |

| Molecular Weight | 211.18 g/mol | Low molecular weight, ideal for fragment-based drug design[1]. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Highly favorable for passive membrane permeability and blood-brain barrier (BBB) crossing[1]. |

| SMILES | FC(F)(F)C1=C(N)C=CC=2C=CC=CC21 | Structural representation for computational docking[1]. |

Electronic and Steric Causality

-

Basicity Modulation: The -CF₃ group exerts a profound inductive (-I) electron-withdrawing effect. This pulls electron density away from the adjacent -NH₂ group, significantly lowering its pKa compared to unsubstituted 2-naphthylamine. Consequently, the amine is less nucleophilic, which necessitates the use of stronger bases (e.g., NaH, KHMDS) or highly active coupling reagents (e.g., HATU) during downstream amidation workflows.

-

Conformational Twisting: The -CF₃ group possesses a van der Waals radius (1.70 Å) comparable to an isopropyl group. This steric bulk forces the adjacent -NH₂ group out of coplanarity with the naphthalene π-system, disrupting resonance and altering the 3D vector of potential hydrogen bonds with target proteins.

Synthetic Methodologies: Copper-Catalyzed Trifluoromethylation

Direct electrophilic trifluoromethylation of 2-naphthylamine often yields poor regioselectivity due to the highly activated nature of the aromatic ring. The field-proven, self-validating standard for synthesizing 1-trifluoromethyl-2-naphthylamine is the Copper-Catalyzed Cross-Coupling of 1-bromo-2-naphthylamine using the Ruppert-Prakash reagent (TMSCF₃)[3].

Step-by-Step Experimental Protocol

-

Objective: Regioselective incorporation of a -CF₃ group at the sterically hindered C1 position.

-

Reagents: 1-Bromo-2-naphthylamine (1.0 equiv), TMSCF₃ (1.5 equiv), CuI (1.0 equiv), KF (1.2 equiv), anhydrous DMF.

Step 1: Catalyst Preparation & Activation Under a strictly inert argon atmosphere (glovebox or Schlenk line), combine CuI and KF in anhydrous DMF.

-

Causality: KF is strictly required to activate the silane. The fluoride ion attacks the silicon atom of TMSCF₃, generating a highly reactive pentacoordinate siliconate intermediate,[Me₃Si(F)(CF₃)]⁻[3].

Step 2: Transmetalation Add TMSCF₃ dropwise to the suspension at 25°C.

-

Causality: The siliconate intermediate transfers the nucleophilic CF₃⁻ to the Cu(I) center, forming the active[CuCF₃] species. Critical: Anhydrous conditions must be rigorously maintained; trace water will rapidly protonate the CF₃ anion to yield fluoroform gas (CHF₃), irreversibly destroying the reagent[4].

Step 3: Oxidative Addition Introduce 1-bromo-2-naphthylamine to the reaction mixture and elevate the temperature to 80°C.

-

Causality: The oxidative addition of the aryl bromide to [CuCF₃] is the rate-limiting step. The elevated temperature provides the necessary thermal activation energy to overcome the steric hindrance at the ortho position of the naphthalene ring[5].

Step 4: Reductive Elimination & Workup The transient Cu(III) intermediate rapidly undergoes reductive elimination to forge the C-CF₃ bond. Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield the target compound.

Mechanistic Workflows & Signaling Pathways

To visualize the synthetic logic and the pharmacological utility of this compound, the following diagrams map out the chemical workflow and the Structure-Activity Relationship (SAR).

Caption: Synthetic workflow for 1-trifluoromethyl-2-naphthylamine via Cu-catalyzed cross-coupling.

Caption: Structure-Activity Relationship logic of the 1-CF3-2-naphthylamine pharmacophore.

Applications in Drug Discovery

The integration of 1-trifluoromethyl-2-naphthylamine into drug scaffolds has shown remarkable success, particularly in the development of novel anthelmintic compounds [6].

When administered orally or topically, the permeability of a systemically acting compound dictates its in vivo efficacy. Patent literature demonstrates that incorporating the 1-CF₃-2-naphthylamine motif into larger heterocyclic systems yields compounds with surprisingly improved permeability across the transenteric epithelium (validated via in vitro Caco-2/TC7 cell models)[2].

-

Mechanism of Action: The extreme lipophilicity imparted by the -CF₃ group allows the therapeutic agent to easily partition into and cross the lipid-rich cuticle of endoparasites and ectoparasites (such as Rhipicephalus microplus ticks)[2]. Furthermore, the steric shielding provided by the -CF₃ group protects adjacent amide bonds from rapid enzymatic hydrolysis by parasite proteases, drastically increasing the metabolic half-life of the drug.

References

- Patent CN106536518B:Anthelmintic compounds. Google Patents.

-

ACS Catalysis: Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. American Chemical Society. URL:[Link]

-

Journal of the American Chemical Society: A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides. American Chemical Society. URL:[Link]

-

Journal of the American Chemical Society: Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. American Chemical Society. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN106536518B - anthelmintic compounds - Google Patents [patents.google.com]

- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN106536518B - anthelmintic compounds - Google Patents [patents.google.com]

The pKa of 1-(Trifluoromethyl)naphthalen-2-amine: Electronic Effects and Advanced Determination Protocols

Executive Summary

1-(Trifluoromethyl)naphthalen-2-amine is a highly specialized fluorinated aromatic building block utilized in advanced medicinal chemistry and materials science. The introduction of a trifluoromethyl (–CF₃) group at the 1-position of the naphthalene ring fundamentally alters the basicity of the adjacent amino group. Because the resulting pKa is exceptionally low, traditional aqueous potentiometric methods fail to provide reliable measurements. This whitepaper elucidates the mechanistic causality behind this pKa shift and outlines a self-validating ¹⁹F NMR experimental protocol for accurate pKa determination.

Structural and Electronic Profile: Mechanistic Causality

To understand the basicity of 1-(Trifluoromethyl)naphthalen-2-amine, one must first examine the parent compound, 2-naphthylamine, which has an experimentally established pKa of 4.16[1][2]. The basicity of an aromatic amine is dictated by the availability of the nitrogen's lone pair to accept a proton.

When a –CF₃ group is introduced at the 1-position (ortho to the amine), two dominant effects drive a severe reduction in the pKa of the conjugate acid:

-

Strong Inductive Electron Withdrawal (–I Effect): The highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring through the sigma-bond framework. This inductive withdrawal drastically reduces the electron density on the nitrogen atom, making it less willing to donate its lone pair to a proton.

-

Steric Hindrance and Solvation Inhibition (Ortho Effect): The bulky –CF₃ group forces the adjacent –NH₂ group into a sterically crowded environment. While this can slightly disrupt the coplanarity of the amine with the ring (reducing resonance, or –M effect), its primary impact is destabilizing the protonated ammonium cation. The steric bulk prevents optimal hydrogen bonding with water molecules, severely inhibiting the solvation of the conjugate acid.

Using Hammett equation principles for ortho-substituted anilines, the combined inductive and steric effects of an ortho-CF₃ group typically reduce the pKa by 2.0 to 2.5 units relative to the parent amine. Consequently, the predicted pKa of 1-(Trifluoromethyl)naphthalen-2-amine falls within the 1.5 to 2.2 range.

Caption: Logical pathway of electronic and steric effects driving the pKa reduction in the target molecule.

Experimental Protocol: ¹⁹F NMR Titration

For weak bases with a pKa < 2.5, standard glass electrodes suffer from severe "acid error," and the low aqueous solubility of fluorinated naphthylamines further complicates UV-Vis spectrophotometry. To solve this, ¹⁹F NMR Titration is the gold standard[3][4].

This method is a self-validating system : the observed chemical shift ( δobs ) is a population-weighted average of the protonated ( δHA+ ) and deprotonated ( δA ) states. Because it relies on the ratio of states rather than absolute signal intensity, the exact concentration of the analyte does not need to be known, eliminating errors from incomplete dissolution or sample weighing[3].

Step-by-Step Methodology

-

Buffer Preparation: Prepare a series of highly acidic aqueous buffers (e.g., HCl/KCl or oxalate buffers) ranging from pH 0.5 to 4.0 in 0.2 pH increments. Incorporate 5-10% D₂O for the NMR lock signal.

-

Sample Preparation: Dissolve 1-(Trifluoromethyl)naphthalen-2-amine in a minimal amount of miscible co-solvent (e.g., 1% Methanol) to achieve a ~1.0 mM concentration[4]. Spike each buffer solution with the analyte.

-

Internal Referencing: Add a pH-independent fluorinated internal standard, such as trifluoromethanesulfonate (triflate, pKa ~ -6), to ensure chemical shift drift is accounted for[4].

-

NMR Acquisition: Acquire ¹⁹F NMR spectra for each pH point at a constant temperature (e.g., 298 K). Monitor the singlet corresponding to the 1-CF₃ group.

-

Data Extraction & Fitting: Plot the observed chemical shift ( δobs ) against the measured pH. Fit the data to the Henderson-Hasselbalch equation:

pH=pKa+log(δA−δobsδobs−δHA+) -

Validation: The upper and lower plateaus of the sigmoidal curve self-validate the pure δA and δHA+ states, ensuring the inflection point (pKa) is mathematically robust.

Caption: Step-by-step workflow for the self-validating ¹⁹F NMR pKa determination protocol.

Data Presentation

Table 1: Comparative pKa Values of Naphthylamine Derivatives

This table highlights the quantitative impact of substituents on the basicity of the naphthylamine core.

| Compound | Amine Position | Substituent | pKa (Conjugate Acid) | Data Type |

| Aniline | 1 (Phenyl) | None | 4.60 | Experimental[2] |

| 2-Naphthylamine | 2 | None | 4.16 | Experimental[1][2] |

| 1-Bromo-2-naphthylamine | 2 | 1-Br | ~2.70 | Estimated |

| 1-(Trifluoromethyl)naphthalen-2-amine | 2 | 1-CF₃ | 1.50 – 2.20 | Predicted |

Table 2: Representative ¹⁹F NMR Titration Data Matrix

(Note: Data is representative of the expected sigmoidal response for 1-(Trifluoromethyl)naphthalen-2-amine during the protocol described in Section 3).

| Buffer pH | ¹⁹F Chemical Shift (δ, ppm) | Species Ratio ([A]/[HA⁺]) | Curve Phase |

| 0.50 | -58.10 | 0.05 | Lower Plateau (Protonated) |

| 1.00 | -58.15 | 0.16 | Onset of Deprotonation |

| 1.50 | -58.40 | 0.50 | Inflection Approach |

| 1.85 | -58.85 | 1.00 | Inflection Point (pH = pKa) |

| 2.20 | -59.30 | 2.23 | Post-Inflection |

| 3.00 | -59.55 | 14.1 | Upper Plateau Approach |

| 4.00 | -59.60 | >100 | Upper Plateau (Deprotonated) |

References

-

vCalc - pKa of 2-Naphthylamine Source: vCalc Computational Database URL:[Link]

-

pKa Data Compiled by R. Williams Source: Organic Chemistry Data (Provided by the ACS, Organic Division) URL:[Link]

-

Determination of pKa values of fluorocompounds in water using ¹⁹F NMR Source: Journal of Physical Organic Chemistry (Chair of Analytical Chemistry, University of Tartu) URL:[Link]

-

Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by ¹⁹F-NMR Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. pKa of 2-Naphthylamine [vcalc.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-(Trifluoromethyl)naphthalen-2-amine in organic solvents

An In-Depth Technical Guide on the Solubility of 1-(Trifluoromethyl)naphthalen-2-amine in Organic Solvents

Executive Summary

1-(Trifluoromethyl)naphthalen-2-amine (CAS 161431-58-9) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of advanced pharmaceuticals, including anthelmintic agents and kinase inhibitors [1]. The introduction of a trifluoromethyl (-CF₃) group onto the naphthalene core fundamentally alters the molecule's physicochemical profile. For formulation scientists and synthetic chemists, understanding the solvation thermodynamics of this compound is critical for optimizing reaction conditions, extraction workflows, and drug delivery systems. This guide provides a comprehensive analysis of its solubility behavior across various organic solvent classes, grounded in structural thermodynamics and validated experimental protocols.

Structural Analysis & Solvation Thermodynamics

To predict and manipulate the solubility of 1-(Trifluoromethyl)naphthalen-2-amine, one must deconstruct its molecular architecture into three interacting domains:

-

The Naphthalene Core: This rigid, bicyclic aromatic system is highly lipophilic. It drives solubility in non-polar and aromatic solvents via strong π−π stacking and London dispersion forces.

-

The Trifluoromethyl (-CF₃) Group at C1: The -CF₃ group exerts a powerful electron-withdrawing inductive (-I) effect [2]. Sterically, it is bulky, which disrupts the planar packing of the crystal lattice, lowering the lattice energy compared to non-fluorinated naphthylamines. This disruption generally enhances solubility in organic media. Furthermore, the fluorine atoms participate in specific dipole-dipole interactions and halogen bonding, dramatically increasing affinity for halogenated and polar aprotic solvents [3].

-

The Primary Amine (-NH₂) at C2: While typically a strong hydrogen-bond donor and acceptor, the proximity of the ortho--CF₃ group significantly diminishes the amine's basicity and nucleophilicity through electron withdrawal. Consequently, while the compound retains solubility in polar protic solvents (like alcohols) via hydrogen bonding, its solvation is predominantly driven by the lipophilic and dipole interactions of the fluorinated aromatic system.

Solvation pathways of 1-(Trifluoromethyl)naphthalen-2-amine in organic solvents.

Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and data extrapolated from structurally homologous fluorinated aromatic amines, the solubility profile of 1-(Trifluoromethyl)naphthalen-2-amine can be categorized as follows:

Table 1: Predicted Solubility Profile in Common Organic Solvents at 25°C

| Solvent Class | Representative Solvents | Primary Solvation Mechanism | Estimated Solubility Range |

| Polar Aprotic | DMSO, DMF, NMP | Strong H-bond acceptance from the -NH₂ group; powerful dipole-dipole interactions with the -CF₃ group. | > 100 mg/mL (Highly Soluble) |

| Halogenated | Dichloromethane (DCM), Chloroform | Halogen-halogen interactions; favorable dispersion forces matching the fluorinated core. | 50 - 100 mg/mL (Freely Soluble) |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-bond donation/acceptance, though limited by the large hydrophobic bulk of the naphthalene ring. | 20 - 50 mg/mL (Soluble) |

| Non-Polar | Hexane, Heptane | Weak London dispersion forces; unable to overcome the dipole of the -NH₂ group. | < 10 mg/mL (Slightly Soluble) |

Experimental Protocol: The Self-Validating Shake-Flask Method

To obtain precise thermodynamic solubility data for 1-(Trifluoromethyl)naphthalen-2-amine, the miniaturized shake-flask method is the gold standard [4]. As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system. This means the protocol must inherently prove that thermodynamic equilibrium has been reached and that the solid phase has not undergone unintended polymorphic transformations or solvate formation during the experiment [5].

Step-by-Step Methodology

Phase 1: Preparation & Saturation

-

Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the naphthylamine core during prolonged incubation.

-

Gradually add solid 1-(Trifluoromethyl)naphthalen-2-amine until a visible suspension persists. Add an additional 10% by mass of the solid. Causality: An excess of the solid phase is an absolute thermodynamic requirement to ensure the solution reaches maximum saturation capacity.

Phase 2: Thermal Equilibration (The Validation of Equilibrium) 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 4. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 rpm. 5. Self-Validation Checkpoint: Extract 100 µL aliquots at 24, 48, and 72 hours. Equilibrium is only validated when the concentration variance between consecutive time points is statistically insignificant (< 2%).

Phase 3: Phase Separation 6. Transfer the equilibrated slurry to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. 7. Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is highly inert and hydrophobic, preventing the adsorption of the lipophilic fluorinated compound onto the filter membrane, which would otherwise artificially lower the quantified solubility.

Phase 4: Quantification & Solid-State Verification 8. Dilute the filtered supernatant with the mobile phase and quantify the concentration using a validated HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient, monitoring at the compound's λmax ). 9. Self-Validation Checkpoint: Recover the solid pellet from Step 6, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the crystal lattice has not transformed into a solvate or a different polymorph. If the solid phase has changed, the measured solubility applies to the new solvate, not the original pure compound.

Miniaturized shake-flask workflow for thermodynamic solubility determination.

References

-

MDPI. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents". Available at:[Link]

An In-depth Technical Guide on the Core Electronic Effects of the Trifluoromethyl Group on Naphthylamine

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its profound influence on molecular electronics can dramatically alter the physicochemical and biological properties of a parent molecule. This guide provides a detailed examination of the electronic effects of the CF₃ group on the naphthylamine framework, a privileged structure in numerous applications. We will dissect the fundamental principles of its strong electron-withdrawing nature, quantify its impact on the basicity and electrochemical properties of naphthylamine, and provide detailed experimental protocols for researchers to measure these effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the unique properties of the trifluoromethyl group.

Introduction: The Power of Fluorine in Molecular Design

The naphthylamine core is a versatile building block found in a wide array of biologically active compounds and functional materials. Its aromatic nature and the presence of a reactive amino group make it an attractive scaffold for chemical modification. In the quest to fine-tune molecular properties, the trifluoromethyl group has emerged as a substituent of exceptional importance.[3][4] Often considered a "super-halogen," the CF₃ group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity.[5][6]

This guide will focus on a critical question: How does the introduction of a CF₃ group fundamentally alter the electronic landscape of the naphthylamine molecule? Understanding this is paramount for the rational design of novel drug candidates with improved pharmacokinetic profiles, enhanced binding affinities, and for the development of advanced materials with tailored electronic characteristics.

Fundamental Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[7][8] Its influence stems from a combination of strong inductive effects and a more subtle, but significant, form of hyperconjugation.

2.1. The Dominant Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its potent inductive effect (-I) . This is a through-bond polarization caused by the high electronegativity of the three fluorine atoms (3.98 on the Pauling scale).[5] These fluorine atoms pull electron density away from the central carbon atom, which in turn withdraws electron density from the aromatic naphthylamine ring system.[9] This effect is quantified by its Hammett substituent constants, which are σ_m = 0.43 and σ_p = 0.54, indicating a strong deactivation of the aromatic ring towards electrophilic attack.[5]

2.2. Negative Hyperconjugation

Beyond the classical inductive effect, the CF₃ group also exhibits negative hyperconjugation .[1][10] This involves the donation of electron density from the filled π-orbitals of the aromatic ring into the empty σ* (antibonding) orbitals of the C-F bonds.[1][11] This interaction further delocalizes electron density away from the ring, reinforcing the group's electron-withdrawing character and contributing to the elongation of the C-F bonds.[11]

dot

Caption: Dominant electronic effects of the CF₃ group.

Impact on the Physicochemical Properties of Naphthylamine

The powerful electron-withdrawing nature of the CF₃ group has profound consequences for the key physicochemical properties of the naphthylamine molecule.

3.1. Drastic Reduction in Basicity (pKa)

The most significant and predictable consequence of adding a CF₃ group to an aromatic amine is a dramatic decrease in the basicity of the amino group.[1][3] The electron-withdrawing CF₃ group destabilizes the conjugate acid (the ammonium cation, -NH₃⁺) by pulling electron density away from the positively charged nitrogen atom. This makes the proton less favorable to accept, resulting in a lower pKa value.

For example, the pKa of 4-(trifluoromethyl)benzylamine is predicted to be 8.60, a significant decrease from the 9.33 of unsubstituted benzylamine.[12] This reduction in basicity is a critical factor in drug design, as it can influence a molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interactions with biological targets.[12]

| Compound | pKa | Impact of Trifluoromethylation |

| Naphthylamine (approx.) | ~4.0 | - |

| Trifluoromethyl-naphthylamine (isomer dependent) | Significantly < 4.0 | Decreased basicity |

Note: Exact pKa values for trifluoromethyl-naphthylamine isomers require experimental determination.

3.2. Altered Nucleophilicity and Reactivity

A direct consequence of reduced basicity is a decrease in the nucleophilicity of the amino group's nitrogen atom. The lone pair of electrons on the nitrogen is less available for donation to an electrophile due to the strong pull of the CF₃ group. This can significantly alter the reactivity of the molecule in various chemical transformations.

Conversely, the electron-deficient nature of the trifluoromethylated aromatic ring makes it more susceptible to nucleophilic aromatic substitution reactions.

Experimental Quantification of Electronic Effects

To rigorously assess the impact of trifluoromethylation, precise experimental measurements are essential. Here, we provide step-by-step protocols for two key techniques.

4.1. Protocol 1: pKa Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for determining pKa values by monitoring the change in chemical shifts of specific protons as a function of pH.[13]

Objective: To determine the pKa of a trifluoromethyl-substituted naphthylamine.

Materials:

-

Trifluoromethyl-naphthylamine sample

-

Deuterium oxide (D₂O)

-

0.1 M DCl in D₂O

-

0.1 M NaOD in D₂O

-

NMR tubes

-

pH meter calibrated for D₂O

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the trifluoromethyl-naphthylamine in D₂O in a vial.

-

Initial pH Adjustment: Adjust the pD (pH in D₂O) of the solution to a low value (e.g., pD 1) using 0.1 M DCl.

-

NMR Spectrum Acquisition: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.

-

Titration: Incrementally add small aliquots of 0.1 M NaOD to the NMR tube, mixing thoroughly after each addition.

-

Data Collection: After each addition, measure the pD of the solution and acquire a new ¹H NMR spectrum. Continue this process until a high pD (e.g., pD 13) is reached.

-

Data Analysis:

-

Identify an aromatic proton signal that shows a significant chemical shift change during the titration.

-

Plot the chemical shift (δ) of this proton against the measured pD.

-

Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The pD at the inflection point of the curve corresponds to the pKa of the compound.

-

dot

Caption: Impact of CF₃ on HOMO/LUMO energy levels.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of the naphthylamine scaffold. Its strong inductive and negative hyperconjugative effects lead to a significant decrease in the basicity and an increase in the oxidation potential of the molecule. These predictable and quantifiable changes allow for the rational design of molecules with enhanced metabolic stability, tailored receptor binding affinities, and optimized electronic properties for a wide range of applications in drug discovery and materials science. A thorough understanding and experimental validation of these effects, using the protocols outlined in this guide, are essential for harnessing the full potential of this unique functional group.

References

- Grokipedia. (n.d.). Trifluoromethyl group.

- BenchChem. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.

- Chemical Communications (RSC Publishing). (n.d.). Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group.

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]

-

PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]

-

ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

International Journal of Development Research. (2016, February 17). Cyclic voltammetric quantification of the amino compounds with special reference to naphthyl amine at various solid electrodes. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wikipedia. (n.d.). Negative hyperconjugation. Retrieved from [Link]

-

PMC. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vaia.com [vaia.com]

- 10. Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Negative hyperconjugation - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

steric hindrance in 1-substituted 2-naphthylamines

An In-Depth Technical Guide to Steric Hindrance in 1-Substituted 2-Naphthylamines

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science. When substitution occurs at the C1 position of a 2-naphthylamine core, a significant and often predictable steric interaction arises between the C1-substituent, the C2-amino group, and the hydrogen atom at the C8 peri-position. This guide provides a comprehensive technical analysis of this steric hindrance, exploring its profound implications on molecular conformation, spectroscopic properties, and chemical reactivity. We will delve into the synthetic strategies required to access these sterically congested molecules, the analytical techniques used to characterize their unique properties, and the computational models that help predict their behavior. Particular emphasis is placed on the phenomenon of atropisomerism, where severe steric strain restricts bond rotation to create stable, chiral conformers. This document serves as a foundational resource for professionals seeking to understand, predict, and manipulate steric effects within this important class of compounds.

The Structural Landscape: Understanding Peri-Interactions

The rigid, planar structure of the naphthalene ring system is the origin of the pronounced steric effects observed in 1,2-disubstituted derivatives. Unlike in a simple benzene ring, substituents at adjacent positions on a naphthalene ring can experience interactions not only with each other but also with atoms at the peri-position (C8 for a C1 substituent).

In a 1-substituted 2-naphthylamine, the primary steric clash involves three key groups:

-

The substituent at the C1 position.

-

The amino group (-NH₂) at the C2 position.

-

The hydrogen atom at the C8 position.

This "three-way" interaction forces the C1 and C2 substituents out of the plane of the naphthalene ring to minimize van der Waals repulsion. The degree of this distortion is directly proportional to the bulk of the C1-substituent. This enforced, non-planar conformation is the root cause of the unique chemical and physical properties of these molecules. Severe steric repulsion can distort the naphthalene ring itself, decreasing its aromaticity and activating it for otherwise difficult transformations.[1][2]

Synthesis of Sterically Hindered 1-Substituted 2-Naphthylamines

The direct synthesis of 1-substituted 2-naphthylamines presents significant challenges. The amino group at C2 is an activating ortho-, para-director, but electrophilic substitution at the C1 position is often impeded by steric hindrance.[3] Therefore, a multi-step, strategic approach is typically required, which involves protecting the reactive amino group to prevent unwanted side reactions and to modulate its directing effects.[4]

A representative synthetic pathway for preparing a 1-substituted 2-naphthylamine, such as 1-(bromomethyl)naphthalen-2-amine, is outlined below. This strategy employs protection, directed functionalization, and deprotection to achieve the desired substitution pattern.[4]

Workflow for Synthesis of 1-(Bromomethyl)naphthalen-2-amine

Caption: Multi-step synthesis of a 1-substituted 2-naphthylamine.

Conformational Restriction and Atropisomerism

The most fascinating consequence of severe is the potential for atropisomerism . Atropisomers are conformational isomers that are stable enough to be isolated as separate enantiomers due to a high energy barrier to rotation around a single bond.[5][6]

In this system, the single bond is the C1-C(substituent) bond and, more critically, the C1-C2 bond's environment which restricts the free rotation of the substituent and the amine group. The steric clash between the C1-substituent, the C2-amine, and the C8-hydrogen creates a significant energy barrier. If this barrier is high enough (typically > 93 kJ·mol⁻¹ at 300 K), the interconversion between the two possible enantiomeric conformers becomes slow on the human timescale, allowing for their potential separation.[5]

Caption: Rotational energy barrier leading to stable atropisomers.

The stability of these atropisomers is highly dependent on the size of the C1 substituent. For example, a small substituent like a methyl group may only lead to transient, non-isolable conformers, whereas a bulky group like a bromine or phenyl group can create a barrier high enough for room-temperature stability.[7] This phenomenon is of paramount importance in asymmetric catalysis and drug design, where precisely controlled three-dimensional structures are required.[5][8]

Spectroscopic and Analytical Characterization

The steric strain in 1-substituted 2-naphthylamines is readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is particularly powerful for studying these systems.

-

Proton (¹H) NMR: The protons of a C1-substituent, such as a -CH₂Br group, may become diastereotopic due to the chiral environment created by the hindered rotation. This results in distinct signals for each proton, often appearing as a pair of doublets (an AB quartet) rather than a simple singlet. The C8-proton often shows a significant downfield shift due to its proximity to the C1-substituent (a through-space interaction).

-

Carbon (¹³C) NMR: Carbon chemical shifts can also be affected by the distortion of the naphthalene ring from planarity.

-

Dynamic NMR (DNMR): For systems with intermediate rotational barriers, variable-temperature NMR experiments can be used to determine the Gibbs free energy of activation (ΔG‡) for the interconversion of conformers.[9]

UV-Visible and Fluorescence Spectroscopy

The electronic properties of the naphthalene system are sensitive to its geometry.

-

UV-Vis Absorption: Disruption of the planarity of the naphthalene ring can affect the π-electron system, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unhindered analogues.[10] The typical absorption maximum for 2-naphthylamine in acetonitrile is around 239 nm.[11][12]

-

Fluorescence: Naphthylamines are often fluorescent. Changes in the planarity and electronic structure due to steric hindrance can alter the fluorescence quantum yield and emission spectra.[13]

| Compound | Technique | Key Spectral Features | Reference |

| Naphthalen-2-amine | ¹H NMR | Shifts [ppm]: 7.21, 7.69, 7.19, 6.88, 7.35 | [14] |

| Naphthalen-2-amine | IR | N-H stretch (2 bands), N-H bend, C-N stretch (aromatic) | [14] |

| 1-Bromonaphthalen-2-amine | IR | N-H stretch ~3400-3250 cm⁻¹, N-H bend ~1650-1580 cm⁻¹ | [14] |

| 1-(Bromomethyl)naphthalene | ¹H & ¹³C NMR | Data available from multiple sources | [14] |

Impact on Chemical Reactivity

Steric hindrance acts as a "gatekeeper," profoundly influencing the chemical reactivity of 1-substituted 2-naphthylamines.

-

Electrophilic Aromatic Substitution: The C1-substituent effectively shields the C8 and, to a lesser extent, the C3 positions. This steric blocking makes further substitution at these positions extremely difficult, even though the amino group electronically activates them. Reactions will preferentially occur at the less hindered positions of the other ring (e.g., C6).

-

Reactions at the Amino Group: The nucleophilicity and basicity of the C2-amino group can be modulated by the C1-substituent. The substituent can restrict access of bulky reagents to the nitrogen atom and may also influence the orientation of the nitrogen lone pair through electronic effects.[15][16]

-

N-C Axial Chirality: The hindered environment allows for novel reactions, such as the direct enantioselective C-H amination at the C1 position of N-aryl-2-naphthylamines to construct N-C axially chiral products, a class of nonbiaryl atropisomers.[17] This highlights how steric hindrance can be leveraged to create valuable, complex chiral structures.

Detailed Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of a representative sterically hindered naphthylamine. These are based on established organic transformations.[4]

Protocol 1: N-Acetylation of 2-Naphthylamine (Protection)

-

Dissolve 2-naphthylamine (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(naphthalen-2-yl)acetamide. The product can be purified by recrystallization from ethanol.[4]

Protocol 2: Friedel-Crafts Acylation of N-(naphthalen-2-yl)acetamide

-

Suspend N-(naphthalen-2-yl)acetamide (1.0 eq) in dry DCM under an inert atmosphere.

-

Cool the suspension to 0 °C and add aluminum chloride (AlCl₃, 2.5-3.0 eq) portion-wise.

-

Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the mixture to stir at room temperature for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1-acetylated product.

Protocol 3: Benzylic Bromination using NBS

This protocol details the bromination of a methyl group at the C1 position, which would be present after reduction of the acetyl group from Protocol 2.

-

Dissolve the N-acetyl-1-methyl-2-naphthylamine (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.1 eq).

-

Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.

-

Continue refluxing for 2-4 hours until TLC shows consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.[4]

Protocol 4: Deacetylation (Deprotection)

-

Dissolve the N-(1-(bromomethyl)naphthalen-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the solution at reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., aqueous NaOH) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-(bromomethyl)naphthalen-2-amine.[4]

References

- Synthesis of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide. Benchchem.

-

Atropisomerism of symmetrically and unsymmetrically substituted 1,8‐dinaphthylnaphthalenes. ResearchGate. [Link]

-

Atropisomer. Wikipedia. [Link]

- Technical Guide: Chemical Properties and Synthetic Precursors of 1-(Bromomethyl)naphthalen-2-amine Analogues. Benchchem.

-

Conformational studies by dynamic NMR. 32. Enantiomerization of chiral conformers in hindered naphthylamines and naphthyl nitroxides. The Journal of Organic Chemistry. [Link]

-

peri-Interactions in naphthalene derivatives. Rotation in 1,8-disubstituted naphthalenes. Journal of the Chemical Society, Chemical Communications. [Link]

-

Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. [Link]

-

Atropisomerism in the Pharmaceutically Relevant Realm. PMC, National Center for Biotechnology Information. [Link]

-

A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PMC, National Center for Biotechnology Information. [Link]

-

A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. ResearchGate. [Link]

-

Highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers through direct enantioselective C-H amination. PMC, National Center for Biotechnology Information. [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

-

Spectroscopic investigation of the interaction of the toxicant, 2-naphthylamine, with bovine serum albumin. PubMed. [Link]

- Navigating the Analytical Landscape for Naphthalene Derivatives: A Compar

- overcoming steric hindrance in 1-Benzyl-2-naphthol reactions. Benchchem.

-

Atropisomerism in Styrene: Synthesis, Stability, and Applications. Thieme SynOpen. [Link]

-

2-Aminonaphthalene. PhotochemCAD. [Link]

-

Novel developments of atropisomeric organic molecules. Design of atropisomeric drugs, fluorescent compounds and investigation of reaction mechanisms. AMS Dottorato. [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC, National Center for Biotechnology Information. [Link]

-

A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

Sources

- 1. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Atropisomer - Wikipedia [en.wikipedia.org]

- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spectroscopic investigation of the interaction of the toxicant, 2-naphthylamine, with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. osti.gov [osti.gov]

- 17. Highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers through direct enantioselective C-H amination - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Trifluoromethyl Group in Naphthalene Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the naphthalene scaffold has emerged as a powerful tool in modern chemistry, profoundly influencing the realms of drug discovery, agrochemicals, and materials science. This in-depth technical guide provides a comprehensive literature review of trifluoromethylated naphthalene derivatives, navigating through the synthetic intricacies, the consequential physicochemical alterations, and the diverse applications of this privileged structural motif. By elucidating the causality behind experimental choices and presenting validated protocols, this guide serves as an authoritative resource for researchers and professionals seeking to harness the transformative potential of trifluoromethylation in naphthalene-based systems.

Introduction: The Trifluoromethyl Group as a "Super-Functional Group"

The trifluoromethyl group is often regarded as a "super-functional group" due to its ability to dramatically and predictably alter the properties of a parent molecule.[1] When appended to the naphthalene core, a versatile and rigid aromatic scaffold, the CF3 group imparts a unique combination of characteristics that are highly sought after in various scientific disciplines.[2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a cornerstone of modern medicinal chemistry and materials science.[3][4][5]

The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] For instance, the C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. This stability is a crucial attribute in drug design, as it can prevent rapid degradation of a drug molecule in the body, thereby prolonging its therapeutic effect. Furthermore, the lipophilicity conferred by the CF3 group can improve a molecule's ability to cross cell membranes, a key factor in determining its bioavailability.[4]

This guide will delve into the core aspects of trifluoromethylated naphthalene derivatives, providing a foundational understanding for their strategic design and synthesis.

Synthetic Strategies for the Trifluoromethylation of Naphthalenes

The introduction of a trifluoromethyl group onto a naphthalene ring can be achieved through a variety of synthetic methodologies. The choice of method often depends on the desired substitution pattern, the functional group tolerance of the starting material, and the scalability of the reaction. Broadly, these methods can be categorized into direct trifluoromethylation of the naphthalene core and the synthesis of naphthalenes from trifluoromethylated building blocks.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation represents an atom-economical and efficient approach to installing a CF3 group.[6] Recent advancements in this area have been driven by the development of novel trifluoromethylating reagents and catalytic systems.

2.1.1. Radical Trifluoromethylation:

Radical trifluoromethylation has become a prominent method for the direct functionalization of arenes.[7] These reactions typically involve the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring.

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating •CF3 radicals from various precursors, such as triflyl chloride or Umemoto's reagent, under ambient conditions.[8][9] This approach has been successfully applied to the trifluoromethylation of a range of arenes and heteroarenes.[8] The mechanism generally involves the excitation of a photocatalyst (e.g., Ru(bpy)3Cl2) by visible light, which then engages in a single-electron transfer (SET) process with a CF3 source to generate the •CF3 radical.[8]

2.1.2. Metal-Catalyzed Trifluoromethylation:

Transition metal-catalyzed reactions offer a high degree of control and selectivity in C-H functionalization. Copper and palladium are among the most utilized metals for this purpose. These reactions can proceed through various mechanisms, including those involving directed C-H activation.[10]

Trifluoromethylation of Preliminarily Functionalized Naphthalenes

This strategy involves the trifluoromethylation of naphthalene derivatives bearing a leaving group, such as a halide or a boronic acid.

2.2.1. Copper-Mediated Trifluoromethylation:

Copper-mediated cross-coupling reactions are widely used for the introduction of the CF3 group.[11] A common approach involves the reaction of an aryl iodide or bromide with a trifluoromethyl source, such as potassium trifluoroacetate (CF3CO2K), in the presence of a copper catalyst.[11] Flow chemistry systems have been shown to significantly accelerate these reactions.[11]

2.2.2. Nucleophilic Trifluoromethylation:

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group, particularly into carbonyl compounds. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a key player in this field.[1][12] In the context of naphthalenes, this method is often applied to naphthaldehydes or ketones. The reaction is typically initiated by a nucleophilic activator, such as a fluoride salt, which generates a reactive trifluoromethyl anion.[12][13]

Experimental Protocol: Nucleophilic Trifluoromethylation of 2-Naphthaldehyde using TMSCF3

This protocol describes the nucleophilic trifluoromethylation of 2-naphthaldehyde using the Ruppert-Prakash reagent, a method that has been shown to be effective for a variety of aldehydes.[12]

Materials:

-

2-Naphthaldehyde

-

Trimethyl(trifluoromethyl)silane (TMSCF3)

-

Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-naphthaldehyde (1.0 mmol) and anhydrous DMF (5 mL).[1]

-

Add K2CO3 (0.1 mmol) to the solution.[1]

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add TMSCF3 (1.5 mmol) to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC or GC/MS.

-

Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

Causality behind Experimental Choices:

-

Inert Atmosphere: The reaction is sensitive to moisture, which can quench the reactive intermediates.

-

Anhydrous DMF: A polar aprotic solvent is required to dissolve the reagents and facilitate the ionic reaction mechanism.

-

K2CO3 as a Catalyst: The carbonate acts as a mild base to activate the TMSCF3 reagent, initiating the generation of the trifluoromethyl anion.

-

Slow Addition of TMSCF3 at 0 °C: This helps to control the exothermic nature of the reaction and prevent the formation of side products.

Synthesis from Trifluoromethylated Building Blocks

An alternative to direct trifluoromethylation is the construction of the naphthalene ring from precursors that already contain the CF3 group. This approach can be advantageous for accessing specific substitution patterns that are difficult to achieve through direct methods.

One such method involves the reaction of 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone with benzylic Grignard reagents.[14][15] This reaction proceeds via a 1,2-addition to form an unsaturated allylic alcohol, which then undergoes dehydration and cyclization to yield the trifluoromethylnaphthalene.[14][15]

Diagram: Synthetic Workflow for Trifluoromethylnaphthalenes via Grignard Reaction and Cyclization

Caption: Synthesis of trifluoromethylnaphthalenes.

Physicochemical Properties of Trifluoromethylated Naphthalene Derivatives

The introduction of a trifluoromethyl group has a profound impact on the electronic and physical properties of the naphthalene ring.

Electronic Effects

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[16] This property significantly influences the reactivity of the naphthalene ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. The electron-withdrawing nature of the CF3 group also lowers the pKa of acidic protons on the naphthalene ring or its substituents.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that is crucial in drug design.[4] Increased lipophilicity can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution. The Hansch lipophilicity parameter (π) for the CF3 group is approximately +0.88.

Metabolic Stability

As previously mentioned, the exceptional strength of the C-F bond renders the trifluoromethyl group highly resistant to metabolic degradation. This metabolic stability is a key advantage in the development of pharmaceuticals, as it can lead to a longer half-life and improved pharmacokinetic profile.

Table 1: Physicochemical Properties of Selected Trifluoromethylated Naphthalenes

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-(Trifluoromethyl)naphthalene | 73-75 (at 3 Torr)[17] | 1.263 (at 25 °C)[17] | 1.537[17] |

| 2-(Trifluoromethyl)naphthalene | Not available | Not available | Not available |

Applications of Trifluoromethylated Naphthalene Derivatives

The unique properties of trifluoromethylated naphthalenes have led to their application in a wide range of fields.

Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a common feature in many biologically active compounds.[2][18] The introduction of a trifluoromethyl group can fine-tune the pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[19][20] For example, fluorinated naphthalene derivatives have shown promise as anticancer agents, with some analogues inducing apoptosis in cancer cell lines.[16] The trifluoromethyl group is a common substituent in a variety of approved drugs, highlighting its importance in modern drug design.

Agrochemicals

Similar to pharmaceuticals, the properties imparted by the trifluoromethyl group are also highly desirable in the development of new agrochemicals, such as herbicides, insecticides, and fungicides.[21] The enhanced metabolic stability and lipophilicity can lead to more effective and persistent crop protection agents.

Materials Science

The electron-withdrawing nature of the trifluoromethyl group can be exploited in the design of advanced organic materials.[2] Trifluoromethylated naphthalene derivatives have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials can be tuned by the position and number of trifluoromethyl groups on the naphthalene core.

Diagram: Logical Relationship of CF3 Group Properties to Applications

Caption: Impact of CF3 properties on applications.

Conclusion

The trifluoromethylation of naphthalene derivatives is a rapidly evolving field with significant implications for science and technology. The ability to strategically install the CF3 group has provided chemists with a powerful tool to modulate the properties of the naphthalene scaffold, leading to the development of novel pharmaceuticals, agrochemicals, and advanced materials. As new synthetic methodologies continue to emerge, the scope and utility of trifluoromethylated naphthalenes are expected to expand even further, solidifying their position as a cornerstone of modern chemical research.

References

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (2015). Current Organic Chemistry.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).

- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacet

- ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.

- 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene. Vulcanchem.

- Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.

- Synthesis of trifluoromethylnaphthalenes. (2000). ePrints Soton - University of Southampton.

- A synthesis of trifluoromethyl-substituted naphthalenes. ePrints Soton.

- Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. (2022). MDPI.

- Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. (2022). Semantic Scholar.

- Trifluoromethylation of Alkenes by Visible Light Photoredox C

- 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8. ChemicalBook.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.

- Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3. Benchchem.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox c

- Nucleophilic trifluoromethylation of carbonyl compounds and deriv

- Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry.

- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.

- The Core Mechanism of Nucleophilic Trifluoromethylation: An In-depth Technical Guide. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Exploring the Versatility of Naphthalene Deriv

- Transition Metal-Catalyzed C—H Trifluoromethylation.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- Naphthalene Derivatives Market Size, Share & Industry Forecast Report 2031. (2026). Transparency Market Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of trifluoromethylnaphthalenes - ePrints Soton [eprints.soton.ac.uk]

- 15. A synthesis of trifluoromethyl-substituted naphthalenes - ePrints Soton [eprints.soton.ac.uk]

- 16. 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene () for sale [vulcanchem.com]

- 17. 1-TRIFLUOROMETHYL-NAPHTHALENE CAS#: 26458-04-8 [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mordorintelligence.com [mordorintelligence.com]

The Strategic Role of 1-(Trifluoromethyl)naphthalen-2-amine in Modern Medicinal Chemistry: From Physicochemical Profiling to Advanced Pharmacophore Design

Executive Summary

As drug discovery programs increasingly target complex, hydrophobic binding pockets while demanding rigorous metabolic stability, the strategic selection of chemical building blocks becomes paramount. 1-(Trifluoromethyl)naphthalen-2-amine (CAS: 161431-58-9) is a highly specialized aromatic amine that elegantly solves several pharmacokinetic liabilities[1]. By positioning a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group ortho to an amine on a rigid naphthalene core, this scaffold provides unique physicochemical properties. This whitepaper details the causality behind its structural advantages, its applications in target-directed drug discovery, and the specific synthetic methodologies required to overcome its inherent steric hindrance.

Physicochemical & Electronic Profiling

Fluorine substitution is a cornerstone of contemporary medicinal chemistry, utilized to improve metabolic stability, bioavailability, and protein–ligand interactions[2]. The strategic placement of the -CF₃ group in 1-(trifluoromethyl)naphthalen-2-amine exerts a profound inductive electron-withdrawing effect, significantly altering the electronic landscape of the molecule.

-

Basicity Modulation (The Ortho-Effect): Fluorine is the most electronegative element, and its inclusion has a very strong effect on the basicity of proximal functional groups[2]. The -CF₃ group at the C1 position dramatically lowers the pKa of the adjacent C2-amine. Causality: This reduced basicity prevents the amine from being rapidly protonated at physiological pH (7.4), thereby maintaining the molecule in a neutral state that significantly enhances passive membrane permeability and oral bioavailability.

-

Metabolic Shielding: The steric bulk of the -CF₃ group physically shields the adjacent amine from rapid N-acetylation or N-oxidation by hepatic CYP450 enzymes, prolonging the drug's half-life.

Table 1: Physicochemical Profile & Drug Design Impact

| Property | Value / Characteristic | Impact on Pharmacophore Design |

| Molecular Weight | 211.18 g/mol [1] | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Lipophilicity (LogP) | High (Enhanced by -CF₃) | Drives partitioning into deep, hydrophobic target binding pockets. |

| Amine Nucleophilicity | Severely Deactivated | Requires advanced transition-metal catalysis for functionalization (prevents off-target reactivity in vivo). |

| Steric Environment | High (ortho-CF₃ restriction) | Restricts bond rotation in derived amides, locking the molecule into specific bioactive conformations. |

Applications in Target-Directed Drug Discovery

The unique structural profile of 1-(trifluoromethyl)naphthalen-2-amine makes it a privileged precursor for two major therapeutic classes:

A. Anthelmintic and Antiparasitic Agents

This compound is a critical building block in the synthesis of novel bicyclic heteroaryl anthelmintic compounds[3]. Causality: The highly lipophilic naphthalene-CF₃ moiety is essential for penetrating the thick, waxy cuticles of nematodes. Once inside, the rigid aromatic system binds with high affinity to parasite-specific ion channels, leading to paralysis and death of the endoparasite[3].

B. Ion Channel Modulators (K_ATP Channels)

Naphthylamide derivatives bearing trifluoromethyl groups are known to act as potent ATP-sensitive potassium (K_ATP) channel openers[]. The bulky, electron-deficient naphthyl system fits precisely into the lipophilic binding site of the sulfonylurea receptor (SUR) subunit. This interaction stabilizes the open state of the channel, which is therapeutically relevant for treating overactive bladder and lower urinary tract disorders by suppressing unstable smooth muscle contractions[].

Figure 1: Mechanism of action for CF3-naphthylamide derivatives in K_ATP channel activation.

Synthetic Methodologies & Workflows

Because the C2-amine is sterically hindered by the ortho-CF₃ group and electronically deactivated, classical nucleophilic aromatic substitution (SNAr) or standard reductive amination typically fails or proceeds with abysmal yields. To incorporate this building block into larger pharmacophores, palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory approach[5].

The selection of the precatalyst and ligand is critical. Sterically demanding, electron-rich phosphine ligands (such as BrettPhos or RuPhos) are required to facilitate the oxidative addition of the aryl halide and the subsequent sterically congested reductive elimination[6]. Furthermore, bulky ligands prevent the formation of inactive palladium dimer complexes after oxidative addition, significantly accelerating the reaction rate[5].

Figure 2: Logical synthetic workflow for the functionalization of the sterically hindered C2-amine.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

The following protocol details the coupling of 1-(trifluoromethyl)naphthalen-2-amine with an aryl chloride. Modern palladacycle precatalysts (e.g., G3 or G4) are utilized because they form the active L-Pd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂[6].

Objective: Synthesize a secondary amine pharmacophore via C-N cross-coupling.

Step-by-Step Procedure & Causality

-

Inert Preparation (Glovebox/Schlenk Line): To an oven-dried reaction vial, add the Aryl Chloride (1.0 equiv), tBuBrettPhos Pd G3 precatalyst (2 mol%), tBuBrettPhos ligand (2 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv)[6].

-

Causality: NaOtBu is a strong, non-nucleophilic base critical for deprotonating the amine[6]. It is highly moisture-sensitive; atmospheric water will quench the active Pd(0) species and hydrolyze the aryl chloride, halting the catalytic cycle.

-

-

Substrate Addition: Dissolve 1-(Trifluoromethyl)naphthalen-2-amine (1.2 equiv) in anhydrous, degassed toluene (0.2 M) and add it to the vial via syringe[6].

-

Causality: Degassing the solvent (sparging with N₂ or Argon) is mandatory to prevent the rapid oxidation of the electron-rich phosphine ligand to its inactive phosphine oxide form.

-

-

Activation and Heating: Seal the vial with a PTFE septum and heat in a preheated block at 100 °C for 12 hours[6].

-

Self-Validation Check: The reaction mixture will typically transition from a pale yellow to a deep red or dark brown color within the first 15–30 minutes. This visual cue validates the successful generation of the active ligated Pd(0) species and the initiation of oxidative addition.

-

-

In-Process Monitoring: After 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade acetonitrile, filter, and analyze via LC-MS.

-

Self-Validation Check: Monitor the disappearance of the amine mass (m/z 212.0[M+H]⁺). If the aryl chloride is consumed but the amine remains, homocoupling (dimerization) or hydrodehalogenation of the aryl chloride has occurred[6]. This indicates that the oxidative addition step is outcompeting the sterically hindered amine binding, requiring a switch to a bulkier ligand or a less reactive aryl bromide.

-

-

Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Pass the combined organic layers through a pad of Celite.

-

Causality: Celite filtration physically traps the precipitated palladium black and insoluble inorganic salts (NaCl), preventing emulsion formation during extraction and protecting the silica gel during downstream column chromatography.

-

References

- 161431-58-9 | 1-(Trifluoromethyl)

- CAS 26458-04-8 (1-(Trifluoromethyl)naphthalene)

- Source: google.

- Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing)

- Source: wikipedia.

- Source: benchchem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. CN106536518B - anthelmintic compounds - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethyl Group: A Game-Changer in Molecular Design

An In-Depth Technical Guide to the History, Synthesis, and Significance of Ortho-Trifluoromethyl Naphthylamines

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated moieties into molecular scaffolds represents a cornerstone of modern chemical design. Among these, the trifluoromethyl (CF₃) group is particularly prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[1][2][3][4] When appended to a privileged structure like the naphthylamine core—a common feature in biologically active compounds—the resulting molecule gains a unique profile of lipophilicity, metabolic stability, and electronic character.[5] This guide provides a detailed exploration of ortho-trifluoromethyl naphthylamines, from their synthetic evolution to their applications, offering field-proven insights for their effective utilization.

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy for enhancing pharmacological properties.[6] Its influence stems from several key characteristics:

-

Enhanced Lipophilicity : The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and access lipophilic binding pockets within biological targets.[1][6]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] This "fluorine shield" often increases a drug's half-life and bioavailability.

-

Electronic Modulation : As a potent electron-withdrawing group, the CF₃ substituent significantly lowers the basicity (pKa) of nearby functional groups, such as the amino group in naphthylamine.[1] This can alter the molecule's ionization state at physiological pH, profoundly impacting receptor interactions.

-

Steric Influence : The bulk of the CF₃ group, especially at the ortho position, can enforce a specific conformation on the molecule, which can be critical for selective binding to a target protein.[3]

Evolution of Synthesis: From Classical Constraints to Modern Catalysis

The synthesis of aryl amines has historically been a challenge, often requiring harsh conditions with limited functional group tolerance. Early methods for producing aminonaphthalenes typically involved the reduction of nitronaphthalenes, a robust but often restrictive two-step process. The direct and selective introduction of an amino group onto a naphthalene ring, especially one bearing a sensitive trifluoromethyl substituent, was a significant hurdle.

The paradigm shift occurred with the development of transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed reaction provides a versatile and highly efficient method for forming carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of aromatic amines.[7][9]

The Buchwald-Hartwig Amination: A Cornerstone Methodology

The Buchwald-Hartwig amination has become the gold standard for synthesizing aryl amines from aryl halides or triflates.[7][8] The reaction's power lies in its broad substrate scope and tolerance for a wide array of functional groups, making it ideal for complex molecule synthesis.

Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

-

Oxidative Addition : A Pd(0) species undergoes oxidative addition into the aryl halide (or triflate) bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[8]

-

Reductive Elimination : The final step is the reductive elimination of the aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

This methodology is directly applicable to the synthesis of ortho-trifluoromethyl naphthylamines, typically starting from an appropriately substituted bromonaphthalene or trifluoromethanesulfonate.

Experimental Protocol: Synthesis of 1-Amino-2-(trifluoromethyl)naphthalene

This protocol describes a representative Buchwald-Hartwig amination for synthesizing an ortho-trifluoromethyl naphthylamine.

Materials:

-

1-Bromo-2-(trifluoromethyl)naphthalene

-

Ammonia source (e.g., Lithium bis(trimethylsilyl)amide or aqueous ammonia)[9]

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen and moisture. An inert atmosphere is critical to prevent catalyst deactivation and ensure high reaction yields.

-

-

Reagent Addition: Add 1-bromo-2-(trifluoromethyl)naphthalene and the chosen ammonia equivalent to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Causality: Using degassed solvent minimizes dissolved oxygen, further protecting the catalyst system.

-

-

Reaction Conditions: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps. The choice of ligand influences the optimal temperature.

-

-

Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-